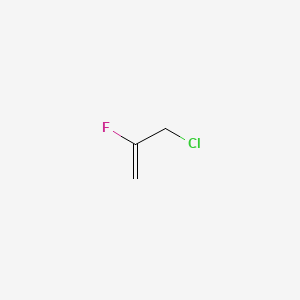

3-Chloro-2-fluoroprop-1-ene

描述

Significance of Allylic Halides and Fluoroalkenes in Organic Chemistry

The compound 3-Chloro-2-fluoroprop-1-ene belongs to two important subclasses of organic molecules: allylic halides and fluoroalkenes. Both groups are highly valued as versatile building blocks in organic synthesis.

Allylic Halides are compounds where a halogen is attached to a carbon atom adjacent to a carbon-carbon double bond. quora.compearson.compearson.com This specific arrangement confers enhanced reactivity compared to simple alkyl halides. The carbon-halogen bond is weakened, and the proximity of the π-system of the double bond allows for the stabilization of intermediates, such as carbocations or radicals, through resonance. This stabilization makes allylic halides proficient substrates in both SN1 and SN2 substitution reactions. quora.com Their reactivity makes them crucial starting materials for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com

Fluoroalkenes , alkenes containing at least one fluorine atom, are of growing importance in medicinal chemistry and materials science. alfa-chemistry.comresearchgate.net They are frequently used to prepare a variety of organofluorine compounds. alfa-chemistry.com The introduction of fluorine can significantly alter a molecule's biological activity. snnu.edu.cn Consequently, fluoroalkenes are widely utilized in the synthesis of bioactive molecules with potential applications as anti-cancer and antibacterial agents. alfa-chemistry.com Furthermore, the fluoroalkene motif is considered a valuable bioisostere for the amide bond, a common feature in peptides and proteins, making it a key component in drug development. alfa-chemistry.comacs.orgscholaris.ca

Role of Fluorine in Modulating Molecular Properties and Reactivity in Unsaturated Systems

The incorporation of fluorine into an organic molecule, particularly into an unsaturated system like an alkene, dramatically influences its properties. Fluorine is the most electronegative element, possessing a small atomic radius. acs.orgmdpi.com These characteristics lead to the formation of a very strong and highly polarized carbon-fluorine (C-F) bond. mdpi.comrsc.org

The strategic placement of fluorine can modulate key molecular attributes such as metabolic stability, lipophilicity, and bioavailability. scholaris.carsc.org In drug design, replacing a hydrogen atom or a hydroxyl group with fluorine can prevent metabolic oxidation at that site, thereby extending the compound's active lifetime in the body. The high electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups and influence the molecule's preferred conformation and how it binds to biological targets like enzymes. snnu.edu.cnmdpi.com In unsaturated systems, the fluorine atom's electron-withdrawing nature affects the electron density of the double bond, influencing its reactivity in reactions such as electrophilic additions.

Historical Development and Contemporary Research Trends in Halogenated Propene Chemistry

The chemistry of halogenated propenes is intrinsically linked to the industrial development of propene (also known as propylene) itself. Propene is a fundamental building block in the petrochemical industry, second only to ethylene (B1197577) in production scale. chiyodacorp.comencyclopedia.pub Its large-scale production, primarily through steam cracking of hydrocarbons, began to flourish in the mid-20th century. encyclopedia.pub This availability spurred research into its derivatives, including those produced through halogenation reactions. chiyodacorp.com Early research focused on fundamental synthesis and optimizing reaction yields.

The compound this compound serves as a useful model and synthetic precursor in this evolving field. For instance, it is commercially available and has been used as a starting material for the synthesis of fluorinated analogs of organosulfur compounds, mimicking those found naturally in garlic. mdpi.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govfluorochem.co.uk |

| CAS Number | 6186-91-0 | nih.govfluorochem.co.ukchemsrc.com |

| Molecular Formula | C₃H₄ClF | nih.govchemsrc.com |

| Molecular Weight | 94.51 g/mol | nih.gov |

| Boiling Point | 55 °C | chemsrc.com |

| Density | 1.6 g/cm³ | chemsrc.com |

| InChI Key | OOFDLUQVLPGWMM-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | C=C(F)CCl | fluorochem.co.uk |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-2-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF/c1-3(5)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFDLUQVLPGWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977424 | |

| Record name | 3-Chloro-2-fluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6186-91-0 | |

| Record name | 1-Propene, 3-chloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6186-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006186910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-fluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-fluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-FLUORO-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WU514JUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chloro 2 Fluoroprop 1 Ene

Strategies for Carbon-Halogen Bond Formation in Unsaturated Hydrocarbons

The formation of carbon-halogen bonds in unsaturated hydrocarbons, such as alkenes, is a fundamental process in organic chemistry. wou.edudeboecksuperieur.com These reactions can be broadly categorized as addition or substitution reactions. wou.edu For a propene framework, introducing two different halogens requires careful selection of reagents and conditions to control the outcome.

Unsaturated hydrocarbons contain double or triple bonds which act as functional groups, making them more reactive than saturated alkanes. deboecksuperieur.com The primary reactions involving these functional groups are combustion, halogenation (substitution), and cracking. wou.edu Halogenation of an alkene like propene can proceed via an addition reaction, where the double bond is broken and a halogen atom is added to each of the carbons. deboecksuperieur.com Another pathway is allylic halogenation, a substitution reaction where a hydrogen atom on a carbon adjacent to the double bond is replaced by a halogen.

The creation of carbon-fluorine bonds, in particular, has been an area of intense research due to the unique properties fluorine imparts to organic molecules. nih.gov Transition-metal-catalyzed reactions have significantly advanced the methods for carbon-halogen bond formation over the last few decades, offering milder and more selective alternatives to traditional methods. researchgate.net

Regioselective and Stereoselective Synthetic Approaches to Halogenated Propenes

Achieving the specific structure of 3-chloro-2-fluoroprop-1-ene, where fluorine is on the second carbon and chlorine is on the third, requires high regioselectivity. Regioselectivity in the addition of reagents to unsymmetrical alkenes is often governed by principles such as Markovnikov's rule, which predicts that the hydrogen atom of an HX molecule attaches to the carbon atom of the double bond that already has more hydrogen atoms. deboecksuperieur.com However, for the synthesis of complex haloalkenes, more sophisticated control is necessary.

Stereoselective halogenation is critical when the halogen defines a stereogenic center. nih.gov Chemists employ various strategies to achieve stereocontrol, including substrate-controlled reactions, reagent-controlled methods, and catalysis. nih.govnih.gov For halogenated propenes, these approaches ensure the desired isomer is formed preferentially. For example, palladium-catalyzed halogenation of certain aromatic compounds can achieve monobromination with greater than 99:1 ortho-selectivity. researchgate.net Similarly, electrophilic halogenation of specific precursors can lead to the regioselective synthesis of halo-substituted pyrazoles and quinolines. rsc.orgrsc.org While not all directly applied to this compound, these methodologies exemplify the chemical principles used to control the precise placement of halogen atoms in a molecule.

One established method for preparing 2-fluoroallylic compounds involves the ring-opening of gem-fluorohalocyclopropanes. researchgate.net This approach can be highly regioselective, yielding specific fluoroallyl halides.

Precursor-Based Synthesis and Derivatization Routes

This compound is a commercially available compound that often serves as a precursor or building block for the synthesis of more complex molecules. mdpi.comnih.govresearchgate.netresearchgate.net Its utility is demonstrated in the synthesis of fluorinated analogues of organosulfur compounds found in garlic, where it is the starting material for producing difluoroallicin and S-2-fluoro-2-propenyl-l-cysteine. mdpi.comnih.govresearchgate.net

The synthesis of this compound itself can be accomplished from various precursors. One potential industrial route involves the catalytic fluorination of dichloropropenes. i.moscowpatentbuddy.com For instance, starting with 2,3-dichloropropene, a selective fluorination reaction could replace one of the chlorine atoms with fluorine to yield the target compound.

As a reactive intermediate, this compound is readily used in derivatization reactions. In one example, it reacts with L-cysteine in an ice-cold ammonium (B1175870) hydroxide (B78521) solution to produce S-2-Fluoro-2-propenyl-l-cysteine. mdpi.com Another documented use involves its reaction with benzyl (B1604629) amine and potassium carbonate in acetonitrile (B52724), which serves as a step in the synthesis of fluorocyclopropane-containing proline analogues. acs.org

The table below summarizes key precursor and derivatization reactions involving this compound.

| Product/Precursor Name | Reagents | Reaction Type | Reference |

| Derivatization Products | |||

| S-(2-Fluoro-2-propenyl)ethanethioate | Potassium thioacetate (B1230152) in THF | Nucleophilic Substitution | mdpi.comresearchgate.net |

| S-2-Fluoro-2-propenyl-l-cysteine | L-cysteine in NH4OH | Nucleophilic Substitution | mdpi.com |

| N-Benzyl-N-(2-fluoroallyl)amine | Benzyl amine, K2CO3 in Acetonitrile | Nucleophilic Substitution | acs.org |

| Potential Precursors | |||

| 2,3-Dichloropropene | Fluorinating Agent (e.g., HF) | Halogen Exchange | i.moscowpatentbuddy.com |

| gem-Chlorofluorocyclopropanes | Heat, Catalyst | Ring-Opening Isomerization | researchgate.net |

Catalytic Systems and Reaction Conditions in the Preparation of Fluoroallylic Chlorides

The preparation of fluoroallylic chlorides like this compound is often facilitated by catalytic systems that enhance reaction rate and selectivity. A notable method is the copper-catalyzed cyclopropyl-allyl isomerization of gem-chlorofluorocyclopropanes. researchgate.net

In this approach, alkyl-substituted gem-chlorofluorocyclopropanes undergo rearrangement when heated in a solvent like acetonitrile in the presence of a catalytic amount of copper(I) chloride (CuCl), yielding 2-fluoroallyl chlorides with high efficiency (62-98% yield). researchgate.net Similarly, using copper(I) bromide (CuBr) as a catalyst can facilitate the ring-opening of gem-bromofluorocyclopropanes to generate 2-fluoroallyl derivatives. chemrxiv.org

The broader field of catalytic fluorination offers a wide array of tools applicable to such syntheses. mdpi.com Modern fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are often paired with transition metal catalysts (e.g., derived from palladium, rhodium, titanium, silver) or organocatalysts to achieve site-selective fluorination. nih.govmdpi.com For example, processes for producing fluorinated propenes may involve catalytic fluorination steps using various metal-based catalysts. i.moscowresearchgate.net These catalytic methods are crucial for performing transformations under mild conditions and with high functional group tolerance. nih.govorganic-chemistry.org

The table below details catalytic systems relevant to the synthesis of fluoroallylic chlorides.

| Reaction Type | Catalyst | Reagents/Precursors | Conditions | Reference |

| Ring-Opening Isomerization | CuCl | gem-Chlorofluorocyclopropanes | Acetonitrile, Heat | researchgate.net |

| Ring-Opening Amination | CuBr, Pd-complex | gem-Bromofluorocyclopropanes, Pyridine | THF, 60°C | chemrxiv.org |

| Catalytic Fluorination | Cr2O3 | 2-Chloro-3,3,3-trifluoropropene, HF | Gas Phase | researchgate.net |

| General Halogenation | FeCl3 | Alcohols, α,α-dichlorodiphenylmethane | Mild Conditions | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Fluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-chloro-2-fluoroprop-1-ene by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F. The presence of the fluorine atom introduces characteristic splitting patterns through spin-spin coupling, which are critical for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the vinylic protons (=CH₂) and the methylene (B1212753) protons (-CH₂Cl).

Methylene Protons (H-3): The two protons on the carbon bearing the chlorine atom are chemically equivalent but are coupled to the fluorine atom on the adjacent carbon (a three-bond coupling, ³JHF). This results in a signal that appears as a doublet. In a closely related structure, S-(2-fluoroallyl)ethanethioate, the equivalent methylene protons appear as a doublet with a ³JHF coupling constant of 17.3 Hz. mdpi.com

Vinylic Protons (H-1): The two terminal vinylic protons are diastereotopic due to the adjacent fluorine atom. They are expected to appear as two separate signals. Each signal would be split into a doublet of doublets due to geminal coupling with each other (²JHH) and a larger geminal coupling to the fluorine atom (²JHF). Spectroscopic data for S-(2-fluoroallyl)ethanethioate shows these vinylic protons as distinct doublet of doublets with large ²JHF coupling constants of 43.9 Hz and 75.9 Hz, and a smaller ²JHH coupling of 3.06 Hz. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Relevant Coupling Constants (Hz) |

|---|---|---|---|

| =CH₂ (H-1) | 4.5 - 5.0 | Doublet of Doublets (dd) | ²JHF (geminal F-H), ²JHH (geminal H-H) |

The ¹³C NMR spectrum provides information on the carbon skeleton, with three expected signals for this compound. The key feature is the splitting of these signals due to coupling with the fluorine atom (JCF), which is invaluable for assignment.

C-2 (Fluorine-bearing carbon): This carbon signal exhibits a large one-bond coupling constant (¹JCF) and appears as a doublet. In derivatives like S-(2-fluoroallyl)ethanethioate, this ¹JCF is approximately 257.0 Hz. mdpi.com

C-1 (Vinylic carbon): The =CH₂ carbon signal is split into a doublet by a two-bond coupling to the fluorine atom (²JCF). A typical value for this coupling in a similar environment is around 19 Hz. mdpi.com

C-3 (Methylene carbon): The -CH₂Cl carbon signal also appears as a doublet due to a two-bond coupling with fluorine (²JCF). This coupling constant is generally larger than the vinylic ²JCF, with values around 30-31 Hz observed in related structures. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity (due to C-F coupling) | Relevant Coupling Constants (Hz) |

|---|---|---|---|

| C-1 (=CH₂) | 90 - 95 | Doublet (d) | ²JCF (~19 Hz) |

| C-2 (=CF-) | 159 - 163 | Doublet (d) | ¹JCF (~257 Hz) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift is characteristic of a fluorine atom attached to a double bond. In various derivatives synthesized from this compound, the ¹⁹F chemical shift appears in the range of -94 to -101 ppm. mdpi.com The signal would appear as a complex multiplet due to coupling to the three nearby protons (two vinylic and two methylene protons).

While 1D NMR spectra provide significant data, 2D NMR techniques are used to confirm the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, it would confirm the coupling between the vinylic protons (H-1) and the methylene protons (H-3) through a four-bond coupling, albeit likely weak. More importantly, it would verify the geminal coupling between the two diastereotopic H-1 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal for the -CH₂Cl group to the C-3 carbon signal and the vinylic proton signals to the C-1 carbon signal.

The methylene protons (H-3) to the vinylic carbons (C-1 and C-2).

The vinylic protons (H-1) to the fluorine-bearing carbon (C-2) and the methylene carbon (C-3).

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 94.51 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) which would exhibit a characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. DART-MS is particularly useful for obtaining exact mass measurements from complex mixtures or for compounds that may be thermally sensitive. mdpi.commdpi.com In studies involving the synthesis of derivatives from this compound, DART mass spectrometry, coupled with a time-of-flight (TOF) analyzer, was employed for high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the products. mdpi.commdpi.com The DART source was typically operated with heated helium gas (e.g., at 200 °C), allowing for soft ionization and the clear observation of molecular ions, such as [M+H]⁺, which is essential for accurate formula determination. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| S-(2-Fluoroallyl)ethanethioate |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Mixture Analysis

UPLC-MS is a powerful technique for separating components of a mixture and determining their molecular weights, making it ideal for assessing the purity of a sample and analyzing complex reaction mixtures. In the context of this compound, this method would be invaluable for quantifying the compound and identifying any impurities or byproducts from its synthesis.

Research on derivatives of this compound demonstrates the utility of this technique. For instance, UPLC coupled with coordination ion spray-mass spectrometry (UPLC-(Ag+)-CIS-MS) has been successfully used to characterize complex polysulfane mixtures derived from reactions involving the 2-fluoroallyl moiety of this compound. nih.govmdpi.com This application underscores the technique's capability to handle intricate analytical challenges related to this compound's chemical family. However, specific UPLC-MS chromatograms or mass spectra detailing the purity analysis of this compound itself are not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Characterization

Given the volatile nature of this compound, GC-MS is an essential tool for its characterization. This method separates volatile compounds in the gas phase before detecting them with mass spectrometry, providing a fingerprint of the compound's mass-to-charge ratio and fragmentation pattern.

Studies involving the synthesis of fluorinated organosulfur compounds, which use this compound as a starting material, report the use of GC-MS to analyze the resulting reaction mixtures. nih.govmdpi.comresearchgate.net This confirms that GC-MS is a standard method for monitoring reactions and identifying the volatile products derived from this precursor. Despite its application in related syntheses, detailed GC-MS data, such as retention times and mass fragmentation patterns specifically for this compound, are not documented in available research.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its C=C double bond, C-F bond, C-Cl bond, and C-H bonds.

A molecule with the structure of this compound has a defined number of vibrational modes. As a nonlinear molecule with 8 atoms, it would exhibit 3N-6 = 3(8)-6 = 18 fundamental vibrational modes. libretexts.org These would include stretching and bending vibrations for the various bonds. General frequency ranges for these types of bonds are well-established:

C-H stretch (alkene): Typically observed around 3000-3200 cm⁻¹ libretexts.org

C=C stretch: Expected in the region of 1640-1680 cm⁻¹

C-F stretch: Generally a strong absorption in the 1000-1400 cm⁻¹ range

C-Cl stretch: Appears in the fingerprint region, typically between 600-800 cm⁻¹

While these ranges can be predicted, a definitive assignment of vibrational modes requires an experimental IR spectrum of this compound, which is not currently available in published literature or spectral databases.

| Functional Group | Expected Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| =C-H | Stretching | 3000 - 3200 |

| C=C | Stretching | 1640 - 1680 |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

This table is predictive and based on general spectroscopic principles, not on experimental data for this compound.

Advanced Spectroscopic Correlations and Data Integration for Comprehensive Structural Assignment

The definitive structural elucidation of a compound like this compound relies on the integration of data from multiple spectroscopic sources. By correlating information from UPLC-MS, GC-MS, and IR spectroscopy, along with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, a complete and unambiguous structural assignment can be achieved.

For example, MS data (from both UPLC-MS and GC-MS) would confirm the molecular weight of 94.51 g/mol and provide fragmentation patterns that offer clues about the molecule's connectivity. nih.gov The IR spectrum would confirm the presence of key functional groups (alkene, C-F, C-Cl). NMR spectroscopy would then provide detailed information about the carbon and hydrogen framework, including the connectivity and spatial relationships of the atoms.

While the principles of data integration are well-established, the lack of specific, published spectroscopic data for this compound prevents a detailed, practical demonstration of this process for this particular molecule. The synthesis of more complex molecules from this compound has been documented, and their structures were confirmed using a combination of these advanced techniques, highlighting the power of this integrated approach. nih.govmdpi.comacs.org

Computational Chemistry and Quantum Mechanical Investigations of 3 Chloro 2 Fluoroprop 1 Ene

Density Functional Theory (DFT) Calculations for Molecular Architecture and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the properties of halogenated alkenes like 3-chloro-2-fluoroprop-1-ene. By modeling the electron density, DFT methods such as B3LYP, often paired with basis sets like 6-311G(d,p), can accurately predict molecular geometries, energies, and other electronic features. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis of similar small organic molecules reveals that stereoelectronic interactions, such as hyperconjugation and steric hindrance, govern the stability of different conformers. researchgate.netresearchgate.net For this compound, rotation around the C2-C3 single bond leads to different spatial arrangements of the chlorine atom relative to the vinyl group. DFT calculations can identify the most stable conformers (e.g., gauche or anti) and the energy barriers for interconversion between them.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311+G(d,p)) |

| Bond Length | C=C | ~1.33 Å |

| C-C | ~1.49 Å | |

| C-F | ~1.35 Å | |

| C-Cl | ~1.79 Å | |

| Bond Angle | C-C-F | ~123° |

| C-C-Cl | ~111° | |

| Dihedral Angle | F-C-C-Cl | ~65° (gauche) |

| Note: These are representative values based on calculations for structurally similar molecules. |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. semanticscholar.orgschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org In this compound, the electron-withdrawing nature of the fluorine and chlorine atoms is expected to lower the energy levels of both the HOMO and LUMO. smolecule.com

Table 2: Predicted Frontier Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO | -7.1 eV |

| LUMO | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 6.2 eV |

| Note: Values are illustrative and depend on the specific computational method and level of theory. |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and validate experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=C double bond stretch, C-F stretch, or C-Cl stretch. These predicted frequencies are typically scaled to correct for systematic errors in the computational method and provide a strong basis for assigning peaks in experimental spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is commonly employed to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). rsc.org Theoretical predictions help in the assignment of complex spectra and can aid in distinguishing between different isomers or conformers.

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). The lowest energy absorption is typically associated with the HOMO to LUMO transition. researchgate.netschrodinger.com The calculated absorption wavelength (λmax) provides insight into the electronic structure of the molecule.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Typical Experimental Range |

| IR | ν(C=C) | ~1670 cm⁻¹ | 1660-1680 cm⁻¹ |

| ν(C-F) | ~1100 cm⁻¹ | 1000-1150 cm⁻¹ | |

| ¹³C NMR | δ(C=C) | ~158 ppm (C-F), ~95 ppm (CH₂) | Varies based on structure |

| ¹⁹F NMR | δ(C-F) | ~-105 ppm | Varies based on structure |

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas are expected around the electronegative fluorine atom and within the π-system of the double bond. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.

Ab Initio and Semi-Empirical Methods in Conformational Space Exploration

While DFT is widely used, other quantum mechanical methods are also valuable for studying molecules like this compound.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net They can be more computationally intensive than DFT but are often more accurate for describing certain phenomena like weak intermolecular interactions and providing benchmark results for conformational energy differences. smolecule.comresearchgate.net

Semi-Empirical Methods: Methods like CNDO (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) are less computationally demanding than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While generally less accurate, their speed makes them highly effective for initial explorations of a molecule's entire conformational space and for studying very large molecular systems. These methods can efficiently map the potential energy surface to identify various stable conformers and the transition states that connect them.

Quantum Chemical Descriptors and Their Correlation with Reactivity

The energies of the frontier molecular orbitals (HOMO and LUMO) calculated via DFT can be used to determine a range of quantum chemical descriptors that quantify a molecule's reactivity. semanticscholar.orgirjweb.com These global reactivity descriptors provide a quantitative framework for understanding the chemical behavior of this compound.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. (μ = (E_HOMO + E_LUMO) / 2)

Global Hardness (η): A measure of the resistance to change in electron distribution. (η = (E_LUMO - E_HOMO) / 2) Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. semanticscholar.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. (ω = μ² / 2η)

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions. bris.ac.uk

Table 4: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E_HOMO | 7.1 |

| Electron Affinity (A) | -E_LUMO | 0.9 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.1 |

| Electrophilicity Index (ω) | μ² / 2η | 2.58 |

| Note: Values are derived from the illustrative energies in Table 2. |

Mechanistic Insights into Reaction Pathways via Transition State Computations

Computational chemistry and quantum mechanical calculations serve as powerful tools to elucidate the complex reaction mechanisms involving this compound. While dedicated computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, significant insights can be gleaned from research on analogous fluorinated propenes. These studies provide a framework for understanding the mechanistic pathways, transition states, and kinetic and thermodynamic parameters that govern the reactivity of this compound.

Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of various reactions. These calculations can predict the structures of reactants, products, intermediates, and, most crucially, the high-energy transition states that connect them. By determining the energy barriers associated with these transition states, researchers can predict reaction rates and selectivity, offering a molecular-level understanding of the reaction dynamics.

Key Reaction Pathways and Computational Approaches:

Nucleophilic Substitution (SN2 and SN2'): The presence of a chlorine atom on an allylic carbon makes this compound a candidate for both direct (SN2) and allylic (SN2') nucleophilic substitution. Computational studies on similar allyl halides help in understanding the competition between these two pathways. Factors such as the nature of the nucleophile, the solvent, and the electronic effects of the fluorine substituent can be computationally modeled to predict the regioselectivity of the reaction.

Electrophilic Addition: The double bond in this compound is susceptible to electrophilic addition. Quantum mechanical calculations can model the formation of key intermediates, such as halonium ions or carbocations, and the subsequent nucleophilic attack. For instance, in the epoxidation of propene with hydrogen peroxide, DFT calculations at the RB3LYP/6-311++G** level have been used to determine the reaction energy profiles and the structure of the transition states. bas.bg

Pericyclic Reactions: Derivatives of this compound can participate in pericyclic reactions, such as sigmatropic rearrangements. For example, computational studies on the nih.govresearchgate.net-sigmatropic rearrangement of a disulfide derived from this compound indicated that the fluorine substitution at the 2-position has minimal impact on the rearrangement process. mdpi.com

Organometallic Reactions: The carbon-chlorine and carbon-fluorine bonds can be activated by transition metal complexes, leading to a variety of transformations. DFT calculations are crucial in understanding the mechanisms of these reactions, including oxidative addition, reductive elimination, and migratory insertion steps. Studies on the reaction of rhodium complexes with other fluorinated propenes, such as 2,3,3,3-tetrafluoropropene, have been supported by DFT calculations to elucidate the C-F and C-H bond activation pathways. nih.govresearchgate.net

Illustrative Computational Data from Analogous Systems:

To exemplify the type of data generated from these computational investigations, the following tables present findings from studies on similar fluorinated alkenes.

Table 1: Calculated Reaction Barriers for Ethene and Propene Epoxidation bas.bg

This table showcases the calculated activation energies (ΔE‡) and Gibbs free energies of activation (ΔG‡) for the epoxidation of ethene and propene by hydrogen peroxide, as determined by DFT calculations. Such data is vital for comparing the feasibility of different reaction pathways.

| Reactant | Reaction Conditions | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Ethene | Gas Phase | 35.0 | 43.7 |

| Propene | Gas Phase | 34.2 | 43.1 |

Table 2: Calculated Appearance Energies for Photoionization of trans-1,3,3,3-Tetrafluoropropene nsf.gov

This table presents the experimentally determined and computationally calculated (using the G4 composite method) 0 K appearance energies for various fragment ions from the photoionization of a fluorinated propene. This demonstrates the power of high-level quantum chemical calculations in complementing experimental findings.

| Fragment Ion | Dissociation Channel | Experimental AE (eV) | Calculated AE (eV) |

| C3H2F3+ | H-loss | 12.247 ± 0.030 | 12.05 |

| C3H3F2+ | F-loss | 12.66 ± 0.10 | Not Specified |

| C2H2F2+ | CF2-loss | 12.80 ± 0.05 | Not Specified |

Chemical Reactivity and Mechanistic Pathways of 3 Chloro 2 Fluoroprop 1 Ene

Nucleophilic Substitution Reactions at Allylic Centers

The primary mode of reactivity for 3-Chloro-2-fluoroprop-1-ene involves nucleophilic substitution at the allylic carbon. The presence of the double bond allows for two potential pathways: a direct bimolecular nucleophilic substitution (SN2) at the α-carbon and an allylic rearrangement pathway (SN2′) where the nucleophile attacks the γ-carbon of the double bond. acs.org These reactions are fundamental for introducing a variety of functional groups.

The chlorine atom in this compound can be displaced by other halogens or nucleophiles. researchgate.net Theoretical studies on the broader class of allylic systems (X⁻ + H₂C═CHCH₂Y, where X, Y = F, Cl, Br, I) show a competition between the direct SN2 and the rearranged SN2′ pathways. acs.org The preference for one pathway over the other is governed by factors such as the identity of the incoming nucleophile and the leaving group. acs.org

Computational analyses reveal that for many allylic systems, the aliphatic SN2 pathway is preferred. acs.org However, the activation energy for all nucleophilic substitution reactions on these systems increases when a weaker, less basic anionic nucleophile is used (from F⁻ to I⁻). acs.org Interestingly, the SN2′ activation energy rises more significantly than the SN2 energy as the nucleophile becomes less basic, which can switch the preferred reaction pathway. acs.org For instance, in the reaction of X⁻ with allyl fluoride (B91410), the SN2' pathway dominates for the highly basic fluoride nucleophile, while the SN2 pathway is favored for chloride, bromide, and iodide nucleophiles. acs.org

| Nucleophile (X⁻) | Leaving Group (Y) | SN2 Pathway (ΔE‡) | anti-SN2′ Pathway (ΔE‡) | Favored Pathway |

|---|---|---|---|---|

| F⁻ | F | +0.7 | -6.9 | anti-SN2′ |

| Cl⁻ | F | +24.1 | +25.2 | SN2 |

| Br⁻ | F | +28.7 | +33.5 | SN2 |

| I⁻ | F | +36.2 | +41.5 | SN2 |

Data sourced from computational studies on allylic systems. acs.org

Beyond halogen exchange, this compound reacts with various O-nucleophiles. Copper(I)-catalyzed solvolysis in solvents like methanol, acetic acid, or water affords 2-fluoroallylic ethers, esters, or alcohols, respectively. researchgate.netresearchgate.netrsc.org These reactions proceed through the isomerization of related gem-fluorohalocyclopropanes to 2-fluoroallylic halides, which then undergo nucleophilic substitution. researchgate.netresearchgate.net Similarly, it reacts with N-nucleophiles, such as secondary amines, in the presence of a copper catalyst to yield tertiary 2-fluoroallylamines. lookchem.com

This compound is a key precursor for synthesizing fluorinated analogs of organosulfur compounds, such as those found in garlic. mdpi.comresearchgate.netmdpi.com These reactions typically involve the nucleophilic displacement of the chloride by a sulfur-containing nucleophile.

For example, the reaction with potassium thioacetate (B1230152) in tetrahydrofuran (B95107) (THF) yields S-(2-Fluoro-2-propenyl)ethanethioate. mdpi.comresearchgate.net This thioacetate can be further transformed into other important compounds like 1,2-bis(2-fluoro-2-propenyl)disulfane. mdpi.comresearchgate.net Another significant reaction is with the amino acid L-cysteine. In an ice-cold solution of ammonium (B1175870) hydroxide (B78521), this compound reacts with L-cysteine to produce S-2-Fluoro-2-propenyl-l-cysteine, a fluorinated analog of deoxyalliin. mdpi.commdpi.com

| Sulfur Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Potassium thioacetate | THF, stirred overnight | S-(2-Fluoro-2-propenyl)ethanethioate | mdpi.comresearchgate.net |

| L-cysteine | Ammonium hydroxide, 0 °C, 60 min | S-2-Fluoro-2-propenyl-l-cysteine | mdpi.commdpi.com |

These syntheses provide access to novel fluorinated compounds that can serve as substrates for enzymes like alliinase, leading to a cascade of further chemical transformations. mdpi.com

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in the available literature. However, the regioselectivity of its reactions provides insight into the underlying kinetics. The competition between SN2 and SN2' pathways is a kinetic phenomenon controlled by the relative activation energies of the two transition states. acs.org

Factors such as the pKa of the nucleophile and the principles of Hard/Soft Acid-Base (HSAB) theory can help predict the selectivity between different reaction mechanisms. nih.gov For example, in palladium-catalyzed 2-fluoroallylations, the choice of ligand on the palladium complex controls the regiochemistry of the nucleophilic attack. researchgate.net Sigma-donor ligands tend to direct the nucleophile to the central carbon of the allyl system, whereas pi-acceptor ligands direct it to the terminal carbons. researchgate.net This demonstrates that reaction conditions can be tuned to kinetically favor one product over another.

Electrophilic Addition Reactions to the Alkene Moiety

Information regarding electrophilic addition reactions to the alkene moiety of this compound is limited in the surveyed scientific literature. In general, the presence of the electron-withdrawing fluorine atom attached directly to the double bond is expected to decrease its nucleophilicity. This deactivation makes the alkene less susceptible to attack by electrophiles compared to non-fluorinated alkenes like propene.

Radical Reactions and Polymerization Tendencies

While specific studies on the polymerization of this compound are not detailed, its structure suggests a potential for radical reactions. The allylic C-H bonds are susceptible to abstraction, and the double bond can participate in radical additions. Studies on related fluoroalkenes support this reactivity. For instance, 2-fluoropropene (B75672) readily reacts with OH and Cl radicals, primarily through addition to the double bond.

Furthermore, other functionalized fluoroalkenes are known to undergo radical reactions. nih.gov The radical copolymerization of vinylidene fluoride with bromo- and chlorofluoroalkenes has been successfully demonstrated, indicating the capability of such monomers to participate in polymerization processes. researchgate.net These examples suggest that this compound could likely act as a monomer or participant in radical-mediated transformations.

Pericyclic Reactions and Rearrangements in Fluorinated Systems

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.eduwomengovtcollegevisakha.ac.in While this compound itself is not directly involved in a pericyclic rearrangement in the cited literature, its derivatives can undergo such transformations.

A notable example arises from the chemistry of difluoroallicin, which is synthesized from this compound. mdpi.commdpi.com Upon heating, difluoroallicin decomposes to generate a transient, highly reactive intermediate: 2-fluorothioacrolein. mdpi.com This intermediate, a fluorine-substituted heterodiene, can undergo a [4+2] cycloaddition (a Diels-Alder reaction), which is a classic pericyclic process. mdpi.comdspmuranchi.ac.in When trapped with a dienophile like ethyl acrylate, 2-fluorothioacrolein yields a mixture of isomeric 3-fluoro-5,6-dihydro-4H-thiopyrans. mdpi.com This provides a synthetic route to novel fluorine-substituted thiopyrans. mdpi.com In the absence of a trapping agent, the 2-fluorothioacrolein can dimerize, also through a pericyclic mechanism, to form difluoro vinyl dithiins. mdpi.com

These transformations, including Cope and Claisen rearrangements, are governed by the principles of orbital symmetry and are crucial in synthetic organic chemistry. dspmuranchi.ac.inmasterorganicchemistry.com

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Reaction Type | Product(s) | Reference |

|---|---|---|---|---|

| 2-Fluorothioacrolein | Ethyl acrylate | [4+2] Cycloaddition (Diels-Alder) | Mixture of 5- and 6-substituted 3-fluoro-5,6-dihydro-4H-thiopyrans | mdpi.com |

| 2-Fluorothioacrolein | 2-Fluorothioacrolein | [4+2] Cycloaddition (Dimerization) | Difluoro vinyl dithiins | mdpi.com |

Applications of 3 Chloro 2 Fluoroprop 1 Ene in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

3-Chloro-2-fluoroprop-1-ene serves as a readily available starting material for introducing the 2-fluoroallyl group into a wide array of organic structures. mdpi.com The presence of the fluorine atom can significantly alter the biological properties of the target molecules, making this building block particularly attractive for medicinal and bioorganic chemistry research. mdpi.com

Synthesis of Biologically Active Fluorinated Organosulfur Compounds

A significant application of this compound is in the synthesis of fluorinated analogues of organosulfur compounds naturally found in garlic (Allium sativum). mdpi.comresearchgate.net Researchers have successfully prepared key garlic-derived compounds containing sp²-hybridized fluorine by using this compound as the starting material. mdpi.comresearchgate.net

The synthesis of difluoroallicin, a fluorinated analogue of allicin (B1665233), begins with the reaction of this compound with potassium thioacetate (B1230152) to form S-(2-fluoro-2-propenyl)ethanethioate. mdpi.com This intermediate is then converted to 1,2-bis(2-fluoro-2-propenyl)disulfane, which upon peracid oxidation yields difluoroallicin. mdpi.comresearchgate.net This synthetic pathway provides access to novel compounds with potential biological activity. researchgate.net

Furthermore, the thermal treatment of difluoroallicin leads to the formation of transient 2-fluorothioacrolein, which can then be used to synthesize other complex organosulfur compounds. mdpi.com Another important derivative, trifluoroajoene, is synthesized from difluoroallicin in a solution of 1,1,1,3,3,3-hexafluoro-2-propanol. mdpi.comresearchgate.net Additionally, the reaction of 1,2-bis(2-fluoro-2-propenyl)disulfane with liquid sulfur produces a mixture of polysulfanes, demonstrating the rich chemistry accessible from this fluorinated precursor. mdpi.com

| Target Compound | Starting Material | Key Intermediates | Reference |

| Difluoroallicin | This compound | S-(2-fluoro-2-propenyl)ethanethioate, 1,2-bis(2-fluoro-2-propenyl)disulfane | mdpi.com |

| Trifluoroajoene | Difluoroallicin | - | mdpi.com |

| Bis(2-fluoroallyl)polysulfane | 1,2-bis(2-fluoro-2-propenyl)disulfane | - | mdpi.com |

Elaboration to Fluorinated Amino Acid Analogues (e.g., S-2-fluoro-2-propenyl-L-cysteine)

The versatility of this compound extends to the synthesis of non-proteinogenic amino acids. A notable example is the preparation of S-2-fluoro-2-propenyl-L-cysteine, also known as 2-fluorodeoxyalliin. mdpi.comresearchgate.net This compound is synthesized through a direct reaction between this compound and the amino acid L-cysteine. mdpi.com

The procedure involves adding this compound to an ice-cold solution of L-cysteine in ammonium (B1175870) hydroxide (B78521). mdpi.com This straightforward nucleophilic substitution reaction yields the desired fluorinated amino acid analogue, which has been fully characterized, including by X-ray crystallography. mdpi.comresearchgate.net This amino acid can be further elaborated; for instance, it can be oxidized to its corresponding S-oxide, 2-fluoroalliin, which has been shown to be a substrate for the garlic enzyme alliinase. mdpi.com

Formation of Fluorinated Cyclic and Heterocyclic Derivatives

The reactivity of derivatives synthesized from this compound facilitates the creation of various cyclic and heterocyclic systems. For example, upon heating, difluoroallicin generates a transient intermediate, 2-fluorothioacrolein. mdpi.com This reactive species can undergo a Diels-Alder dimerization to produce isomeric difluoro vinyl dithiins, which are six-membered heterocyclic compounds containing two sulfur atoms. mdpi.comresearchgate.net

Furthermore, this transient 2-fluorothioacrolein can be "trapped" by other molecules. mdpi.com When heated in the presence of ethyl acrylate, it undergoes an intermolecular Diels-Alder reaction to afford a mixture of 5- and 6-substituted 3-fluoro-5,6-dihydro-4H-thiopyrans, another class of sulfur-containing heterocyclic compounds. mdpi.comresearchgate.net

Beyond sulfur heterocycles, this compound is a building block for fluorinated carbocyclic amino acids. It is used in the synthesis of fluorocyclopropane-containing proline analogues. The synthesis starts by reacting this compound with a benzyl (B1604629) amine to form an N-benzyl-N-(2-fluoroallyl)amine, which is a precursor for subsequent cyclopropanation and further transformations to yield the desired proline analogue.

| Derivative Type | Synthetic Strategy | Precursor from this compound | Resulting Cyclic Compound(s) | Reference |

| Sulfur Heterocycle | Dimerization of intermediate | Difluoroallicin | Difluoro vinyl dithiins | mdpi.com |

| Sulfur Heterocycle | Diels-Alder trapping | Difluoroallicin | Fluoro-5,6-dihydro-4H-thiopyrans | mdpi.com |

| Carbocyclic Amino Acid | Cyclopropanation | N-benzyl-N-(2-fluoroallyl)amine | Fluorocyclopropane-containing proline analogue |

Building Block for Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. Given this, this compound is recognized as a valuable building block for creating intermediates destined for the pharmaceutical and agrochemical sectors. researchgate.net

Its application has been noted in the synthesis of novel analogues of potent HIV protease inhibitors through metathesis-based methodologies. The incorporation of fluoro-olefins, derived from precursors like this compound, into cyclic sulfamides is a key strategy for generating these complex molecular architectures.

The predominant method for incorporating fluorine into agrochemicals involves the use of fluorine-containing building blocks. researchgate.net Small fluorinated molecules such as olefins are widely used for this purpose. researchgate.net The unique reactivity of this compound makes it a suitable candidate for the synthesis of new fluorinated compounds with potential applications in agriculture.

Development of Novel Fluorine-Containing Materials and Polymers

While the application of this compound is well-documented in the synthesis of discrete small molecules for medicinal and agrochemical research, its use in the development of fluorine-containing polymers and materials is also an area of interest. A patent from 1965 indicates that fluoroallyl chloride is polymerizable in a manner similar to other vinyl halides. google.com Generally, fluorine-containing polymers are known for their unique properties and can be prepared through the polymerization of one or more fluorine-containing ethylenically unsaturated monomers. google.com The presence of the fluoro-olefin group in this compound makes it a potential monomer for creating novel fluoropolymers with specific properties, although detailed research findings on the specific polymers derived from this monomer are not as extensively documented as its applications in small-molecule synthesis.

Mechanistic Studies of Environmental Transformation and Degradation Pathways

Atmospheric Photochemical Degradation Mechanisms

The atmospheric fate of 3-chloro-2-fluoroprop-1-ene is likely governed by its reactions with photochemically generated oxidants, primarily the hydroxyl radical (•OH). The presence of a carbon-carbon double bond makes the molecule susceptible to rapid degradation.

For a related compound, 3-chloro-2-methylpropene, the estimated atmospheric half-life with respect to reaction with •OH radicals is 10 hours. certifico.com Another analogue, 2-fluoropropene (B75672), has a calculated atmospheric lifetime of 0.6 days due to its reaction with OH radicals. epa.gov The reaction mechanism for 2-fluoropropene is dominated by OH addition to the double bond. epa.gov Given these findings, it is probable that this compound also has a relatively short atmospheric lifetime.

The degradation of halogenated alkenes in the atmosphere proceeds via complex reaction sequences. The initial addition of the •OH radical to the double bond of this compound would form a halogenated alcohol radical. Subsequent reactions with molecular oxygen (O₂) would lead to the formation of a peroxy radical. This peroxy radical can then undergo further reactions, potentially leading to the formation of various degradation products, including aldehydes, ketones, and halogenated acids. The ultimate end products of complete atmospheric degradation are typically carbon dioxide (CO₂), water (H₂O), and hydrogen halides (HCl and HF). nih.gov

Table 1: Estimated Atmospheric Degradation Parameters for this compound and Related Compounds

| Compound | Primary Oxidant | Estimated Half-Life | Reference |

| 3-Chloro-2-methylpropene | •OH | 10 hours | certifico.com |

| 2-Fluoropropene | •OH | 0.6 days | epa.gov |

| (Z)-1,3-Dichloropropene | •OH | 46 hours | chemsrc.com |

This table presents data for analogous compounds to estimate the potential atmospheric fate of this compound, for which specific data is not available.

Microbial and Enzymatic Biodegradation Pathways in Environmental Matrices

Generally, the carbon-fluorine bond is stronger and more stable than the carbon-chlorine bond, making fluorinated compounds more resistant to degradation than their chlorinated counterparts. mdpi.comnih.gov However, the presence of a double bond in this compound may increase its reactivity and susceptibility to microbial attack compared to saturated haloalkanes.

Microbial degradation of chlorinated alkenes can occur under both aerobic and anaerobic conditions. industrialmaintenanceproducts.netoup.com Aerobic pathways often involve mono- and dioxygenase enzymes that initiate the breakdown of the molecule. oup.com Anaerobic degradation, known as organohalide respiration, involves the use of halogenated compounds as terminal electron acceptors by certain bacteria, such as Dehalococcoides. asm.orgfrontiersin.org This process results in the reductive dehalogenation of the compound, where a halogen atom is replaced by a hydrogen atom. industrialmaintenanceproducts.netnih.gov

While no studies have specifically investigated the biodegradation of this compound, research on other chlorinated and fluorinated compounds suggests that its biodegradation, if it occurs, would likely proceed through initial enzymatic attack on the double bond or cleavage of the carbon-halogen bonds. The degradation products would depend on the specific microbial pathways involved.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. The rate of hydrolysis is influenced by pH, temperature, and the chemical structure of the compound. For halogenated alkenes, hydrolysis can lead to the replacement of a halogen atom with a hydroxyl group.

A study on the pesticide lambda-cyhalothrin, which contains a (Z)-2-chloro-3,3,3-trifluoroprop-1-enyl moiety, provides some insight into the potential hydrolytic stability of a similar structure. who.int Lambda-cyhalothrin was found to be stable to hydrolysis at pH 5 and 7 but underwent rapid hydrolysis at pH 9, with a half-life of approximately 7 days. who.int This suggests that the carbon-chlorine bond in this type of structure is susceptible to cleavage under alkaline conditions. Another structurally related compound, 3-chloro-2-methylpropene, is also noted to undergo hydrolysis in the presence of moisture, becoming markedly acidic. nih.gov

Based on this information, it is plausible that this compound would be relatively stable to hydrolysis in neutral and acidic waters but may degrade more rapidly in alkaline environments. The primary hydrolysis product would likely be 2-fluoro-3-hydroxyprop-1-ene, resulting from the substitution of the chlorine atom.

Table 2: Hydrolytic Stability of a Structurally Related Moiety

| Compound Moiety | pH | Half-Life | Reference |

| (Z)-2-chloro-3,3,3-trifluoroprop-1-enyl | 5 | Stable (>30 days) | who.int |

| (Z)-2-chloro-3,3,3-trifluoroprop-1-enyl | 7 | Stable (>30 days) | who.int |

| (Z)-2-chloro-3,3,3-trifluoroprop-1-enyl | 9 | ~7 days | who.int |

This table shows data for a structural component of a more complex molecule, lambda-cyhalothrin, to infer the potential hydrolytic behavior of this compound.

Sorption and Transport Mechanisms in Environmental Compartments

The transport and fate of organic compounds in the environment are heavily influenced by their tendency to sorb to soil and sediment particles. This process is primarily governed by the compound's hydrophobicity and the organic carbon content of the environmental matrix. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of sorption. ca.gov

Compounds with high Koc values tend to be less mobile in the environment, as they are strongly bound to soil and sediment, while those with low Koc values are more likely to be transported with water. ca.gov The Koc of a compound can be estimated using quantitative structure-property relationship (QSPR) models, often based on its octanol-water partition coefficient (Kow). d-nb.info

For halogenated hydrocarbons, Koc values can vary widely depending on the degree and type of halogenation. For instance, the Koc for (Z)-1,3-dichloropropene has been reported to be in the range of 20 to 42, indicating very high mobility in soil. chemsrc.com The pesticide tefluthrin, which contains a chlorinated and fluorinated propenyl group, has a very high Koc range of 11,202 to 28,491, indicating no mobility. nih.gov This wide range for related structures highlights the difficulty in predicting the sorption behavior of this compound without experimental data.

Given its relatively small size and the presence of polar halogen atoms, it is likely that this compound would have a low to moderate Koc value, suggesting it could be mobile in soil and aquatic systems. However, without experimental determination or reliable QSPR predictions, its actual sorption and transport behavior remains speculative.

Table 3: Soil Sorption Coefficients (Koc) for Related Halogenated Compounds

| Compound | Koc Value | Mobility | Reference |

| (Z)-1,3-Dichloropropene | 20 - 42 | Very High | chemsrc.com |

| Tefluthrin | 11,202 - 28,491 | Immobile | nih.gov |

This table illustrates the wide range of sorption behaviors for compounds containing halogenated propene structures.

Advanced Environmental Fate Modeling and Simulation Studies

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. oup.com These models integrate data on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environmental system. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often used to estimate the necessary input parameters when experimental data are unavailable. d-nb.info

There are no published environmental fate modeling studies specifically for this compound. However, general models for the fate and transport of chlorinated hydrocarbons and other halogenated compounds exist. epa.govrsdynamics.com These models simulate processes such as volatilization, atmospheric transport, deposition, leaching, and degradation in various environmental compartments.

To conduct a reliable fate modeling study for this compound, key parameters such as its vapor pressure, Henry's Law constant, atmospheric reaction rates, hydrolysis rates, and soil sorption coefficient would be required. As these data are largely unavailable, any current modeling effort would be subject to significant uncertainty. Future research focusing on the experimental determination of these parameters would be invaluable for developing accurate environmental fate models for this compound.

Pharmacological and Biological Activity of Derivatives Synthesized from 3 Chloro 2 Fluoroprop 1 Ene

Anti-angiogenesis Activity of Fluorinated Analogues

Fluorinated analogues derived from 3-chloro-2-fluoroprop-1-ene have demonstrated notable anti-angiogenesis properties. mdpi.comresearchgate.net A key derivative, difluoroallicin, along with S-2-fluoro-2-propenyl-l-cysteine, both of which can be prepared from this compound, have been central to these studies. mdpi.comresearchgate.net

Research findings, as detailed in a now-retracted publication by Block et al., indicated that various synthesized organosulfur compounds effectively inhibited angiogenesis mediated by either Fibroblast Growth Factor (FGF) or Vascular Endothelial Growth Factor (VEGF). mdpi.comresearchgate.netnih.govsciprofiles.com These effects were observed in both the chick chorioallantoic membrane (CAM) and the mouse Matrigel® models. mdpi.comresearchgate.netsciprofiles.com

Among the tested compounds, difluoroallicin was reported to exhibit a greater inhibitory effect on angiogenesis compared to other organosulfur compounds. mdpi.comsciprofiles.com Specifically, in the CAM model, difluoroallicin was found to be significantly more potent in inhibiting bFGF-mediated angiogenesis than its non-fluorinated counterpart, allicin (B1665233), or S-2-fluoro-2-propenyl-l-cysteine. nih.gov Furthermore, difluoroallicin demonstrated a dose-dependent inhibition of angiogenesis in the mouse Matrigel® model. mdpi.comsciprofiles.com It is noteworthy that these studies reported no embryo mortality, suggesting a degree of selectivity in the observed biological activity. mdpi.comsciprofiles.com

Table 1: Anti-angiogenesis Activity of Selected Fluorinated Analogues

| Compound | Model | Mediator | Activity | Source |

|---|---|---|---|---|

| Difluoroallicin | Chick Chorioallantoic Membrane (CAM) | bFGF/VEGF | Effective inhibition, greater than other tested organosulfur compounds. | mdpi.comresearchgate.net |

| Difluoroallicin | Mouse Matrigel® | Not specified | Dose-dependent inhibition. | mdpi.comsciprofiles.com |

| S-2-fluoro-2-propenyl-l-cysteine | Chick Chorioallantoic Membrane (CAM) | bFGF/VEGF | Effective inhibition. | mdpi.comnih.gov |

Antithrombotic and Antiplatelet Effects of Novel Derivatives

The novel derivatives synthesized from this compound have also been evaluated for their antithrombotic and antiplatelet effects. mdpi.comresearchgate.net The research highlighted the comparative efficacy of fluorinated and non-fluorinated organosulfur compounds on platelet and coagulation activation. researchgate.net

Difluoroallicin, a fluorinated analogue of allicin, was shown to have a potent antiplatelet effect, effectively suppressing platelet aggregation. mdpi.comnih.govsciprofiles.com In comparative studies, both allicin and difluoroallicin demonstrated effective suppression of platelet aggregation. mdpi.comsciprofiles.com

In addition to antiplatelet activity, difluoroallicin exhibited anticoagulant properties. mdpi.comsciprofiles.com It was observed to cause a concentration-dependent inhibition of clot strength in platelet/fibrin clotting assays, showing greater efficacy in this regard compared to allicin and other tested organosulfur compounds. mdpi.comnih.govsciprofiles.com

Table 2: Antithrombotic and Antiplatelet Effects of Difluoroallicin

| Activity | Assay | Observation | Comparison | Source |

|---|---|---|---|---|

| Antiplatelet | Platelet Aggregation | Effective suppression. | Comparable to allicin. | mdpi.comsciprofiles.com |

Structure-Activity Relationship (SAR) Investigations in Fluorinated Systems

Investigations into the structure-activity relationships (SAR) of these compounds have provided insights into the role of fluorine substitution. The comparison between fluorinated derivatives and their non-fluorinated parent compounds, such as difluoroallicin and allicin, is central to this analysis.

The enhanced anti-angiogenesis and anticoagulant activity of difluoroallicin compared to allicin suggests that the presence of fluorine atoms on the allyl group significantly influences biological activity. mdpi.comnih.gov While both compounds show antiplatelet effects, the superior performance of difluoroallicin in inhibiting clot strength points to a specific enhancement of anticoagulant properties due to fluorination. mdpi.comnih.govsciprofiles.com

The synthesis of a range of fluorinated derivatives, including difluoroallicin, trifluoroajoene, and S-2-fluoro-2-propenyl-l-cysteine, from this compound, has been a key strategy in exploring these SARs. mdpi.comresearchgate.netnih.gov The differential activities of these compounds, as noted in the anti-angiogenesis and antithrombotic assays, underscore the importance of the specific structure and placement of the fluorine atoms in determining their biological effects. mdpi.comresearchgate.net

Influence of Fluorine Substitution on Biological Efficacy and Pharmacokinetic Profiles

The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to modulate the properties of bioactive molecules. researchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter a molecule's electronic properties, conformation, pKa, membrane permeability, and metabolic stability. researchgate.net

In the context of derivatives from this compound, the introduction of fluorine is anticipated to enhance therapeutic efficacy and improve pharmacological properties. researchgate.net The observed superior anti-angiogenesis and anticoagulant activities of difluoroallicin over allicin serve as a direct example of fluorine substitution leading to enhanced biological efficacy. mdpi.comnih.gov

While detailed pharmacokinetic studies on these specific derivatives are not extensively reported in the provided sources, the rationale for their synthesis often lies in the known benefits of fluorination. researchgate.net It is generally proposed that fluorination can lead to increased lipophilicity, which may, in turn, improve cellular uptake and bioavailability. Furthermore, the resistance of the carbon-fluorine bond to metabolic cleavage can result in improved metabolic stability and a longer duration of action in vivo. researchgate.net

Elucidation of Molecular Mechanisms of Biological Action

The precise molecular mechanisms through which the fluorinated derivatives of this compound exert their biological effects are not fully detailed in the available literature. The research has primarily focused on the synthesis and the observation of anti-angiogenesis and antithrombotic activities at a functional level. mdpi.comresearchgate.netnih.gov

For the anti-angiogenesis activity, the inhibition of FGF and VEGF-mediated processes suggests that these compounds may interfere with the signaling pathways initiated by these growth factors. mdpi.comresearchgate.net However, the specific molecular targets within these pathways have not been explicitly identified in the provided abstracts.

Regarding the antithrombotic and antiplatelet effects, the mechanism is likely related to the interaction of these organosulfur compounds with key components of the coagulation cascade and platelet activation pathways. mdpi.comsciprofiles.com The structural similarity to ajoene, a known anti-cancer agent that acts by S-thiolating cysteine residues on proteins, suggests a potential mechanism of action. researchgate.net It is plausible that fluorinated analogues could also interact with thiol groups in proteins, such as enzymes involved in coagulation or platelet signaling, thereby modulating their activity. For instance, diallyl trisulfide (DATS), a related organosulfur compound, has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involving JNK, Bcl-2, and Akt. researchgate.net This suggests that related fluorinated compounds might operate through similar signaling-modulatory mechanisms.

Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by these novel fluorinated compounds.

常见问题

Q. What established synthetic routes exist for 3-Chloro-2-fluoroprop-1-ene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves halogenation or dehydrohalogenation. For example, halogen exchange reactions using fluorinating agents (e.g., KF/phase-transfer catalysts) under controlled temperatures (40–80°C) can replace chlorine with fluorine. Yield optimization requires monitoring solvent polarity (e.g., DMF vs. THF), stoichiometry of fluorinating agents, and reaction time. Purity is assessed via GC-MS or HPLC, with impurities often arising from incomplete halogen exchange or isomerization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify vinylic protons (δ 5.5–6.5 ppm) and adjacent fluorine/chlorine coupling (e.g., J = 15–20 Hz for trans stereochemistry).

- ¹⁹F NMR : Distinct peaks for fluorine at δ -180 to -220 ppm, depending on electronic environment.

- IR : C=C stretching (~1650 cm⁻¹) and C-F/C-Cl vibrations (1050–1250 cm⁻¹ and 550–800 cm⁻¹, respectively).

- MS : Molecular ion peak at m/z 112.5 (M⁺) with fragmentation patterns indicating loss of Cl or F .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store under inert atmosphere (N₂/Ar) to prevent polymerization.

- First aid: Immediate rinsing with water for skin/eye exposure; avoid organic solvents that may enhance absorption .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Use slow evaporation in non-polar solvents (hexane/ether) to obtain high-quality crystals.

- Data Collection : Measure at low temperatures (e.g., 100 K) to minimize thermal motion.

- Disorder Handling : Apply occupancy refinement for disordered Cl/F positions.

- Validation : Check R-factor convergence (<0.07) and data-to-parameter ratios (>10:1) to ensure accuracy .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound in Diels-Alder reactions?

Methodological Answer:

- DFT Calculations : Compare activation energies of possible transition states (endo vs. exo) with solvent effects modeled via COSMO-RS.

- Kinetic Studies : Use in-situ NMR or stopped-flow techniques to measure reaction rates under varying temperatures.

- Steric/Electronic Analysis : Quantify substituent effects via Hammett plots or Frontier Molecular Orbital (FMO) theory .

Q. How can regioselectivity in radical addition reactions of this compound be controlled?

Methodological Answer:

- Radical Initiators : Adjust half-life of initiators (e.g., AIBN vs. benzoyl peroxide) to modulate reaction kinetics.

- Solvent Effects : Polar solvents stabilize charge-separated intermediates, favoring Markovnikov addition.

- Additive Screening : Use Lewis acids (e.g., BF₃) to polarize the double bond and direct radical attack .

Q. What role does this compound play in synthesizing fluorinated cyclopropane analogs with biological activity?

Methodological Answer:

Q. How do isotopic labeling (²H, ¹³C) and kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Synthesis of Labeled Analogs : Use deuterated solvents (e.g., D₂O) or ¹³C-enriched precursors in halogenation steps.

- KIE Measurement : Compare rate constants (k_H/k_D) via GC-MS or NMR to identify rate-determining steps (e.g., C-F bond cleavage vs. proton transfer) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., ΔHf) of this compound?

Methodological Answer: